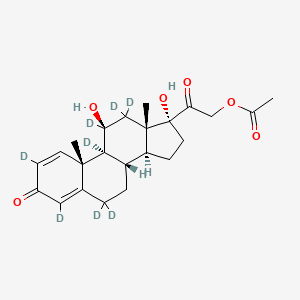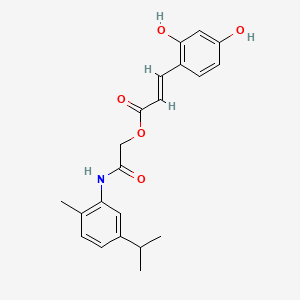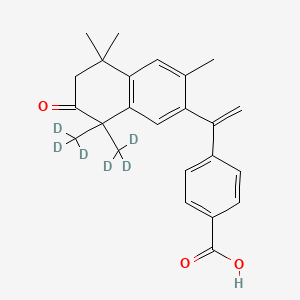
7-Oxo Bexarotene-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo Bexarotene-d6 is a deuterated form of 7-Oxo Bexarotene, a metabolite of Bexarotene. Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). These receptors play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis. Bexarotene is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma .
Preparation Methods
The synthesis of 7-Oxo Bexarotene-d6 involves the deuteration of 7-Oxo Bexarotene. The process typically includes the following steps:
Chemical Reactions Analysis
7-Oxo Bexarotene-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxo Bexarotene-d6 has several scientific research applications:
Mechanism of Action
7-Oxo Bexarotene-d6 exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs). Upon activation, these heterodimers regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
7-Oxo Bexarotene-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
Bexarotene: The parent compound, used as an antineoplastic agent.
7-Hydroxy Bexarotene: Another metabolite of Bexarotene, formed through hydroxylation.
Other Retinoids: Compounds like isotretinoin and acitretin, which also activate retinoid receptors but have different selectivity and therapeutic applications.
Properties
Molecular Formula |
C24H26O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[1-[3,5,5-trimethyl-7-oxo-8,8-bis(trideuteriomethyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)/i5D3,6D3 |
InChI Key |
XLMHAABXFLIUNQ-SCPKHUGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)CC(C2=C1C=C(C(=C2)C)C(=C)C3=CC=C(C=C3)C(=O)O)(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


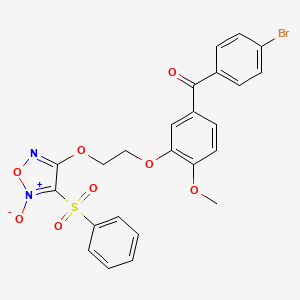
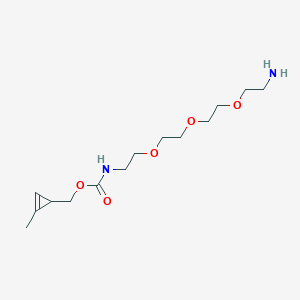
![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
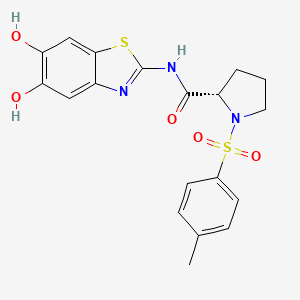
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
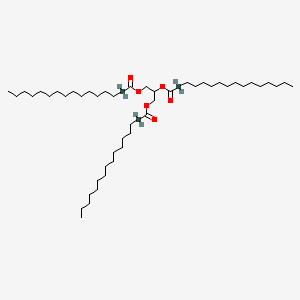
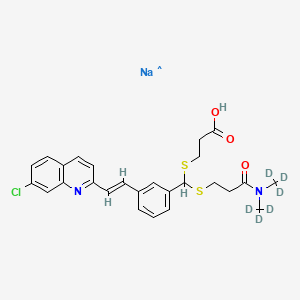

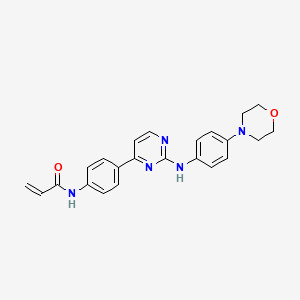
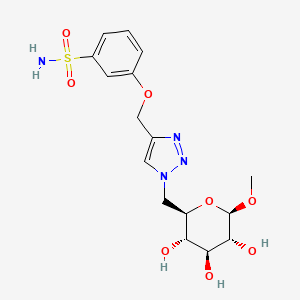
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
